Cas no 1646352-52-4 (2-(5-Cyano-2-methoxyphenyl)propanoic acid)

2-(5-Cyano-2-methoxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-Cyano-2-methoxyphenyl)propanoic acid
- 1646352-52-4
- EN300-1138002
- 2-(5-Cyano-2-methoxyphenyl)propanoicacid
- Benzeneacetic acid, 5-cyano-2-methoxy-α-methyl-
-
- インチ: 1S/C11H11NO3/c1-7(11(13)14)9-5-8(6-12)3-4-10(9)15-2/h3-5,7H,1-2H3,(H,13,14)
- InChIKey: FEQCKPARFIPCFY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C#N)=CC=1C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 70.3Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 389.8±37.0 °C(Predicted)
- 酸性度係数(pKa): 3.98±0.13(Predicted)
2-(5-Cyano-2-methoxyphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138002-0.1g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1138002-0.05g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1138002-10.0g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 10g |
$4667.0 | 2023-05-23 | ||
Enamine | EN300-1138002-0.25g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1138002-1g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1138002-0.5g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1138002-5.0g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 5g |
$3147.0 | 2023-05-23 | ||
Enamine | EN300-1138002-5g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1138002-1.0g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 1g |
$1086.0 | 2023-05-23 | ||
Enamine | EN300-1138002-2.5g |
2-(5-cyano-2-methoxyphenyl)propanoic acid |
1646352-52-4 | 95% | 2.5g |
$1370.0 | 2023-10-26 |
2-(5-Cyano-2-methoxyphenyl)propanoic acid 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
2-(5-Cyano-2-methoxyphenyl)propanoic acidに関する追加情報
Introduction to 2-(5-Cyano-2-methoxyphenyl)propanoic acid (CAS No. 1646352-52-4)
2-(5-Cyano-2-methoxyphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1646352-52-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural motif combining a cyano group and a methoxy substituent on a phenyl ring alongside a propanoic acid side chain, presents intriguing possibilities for further chemical manipulation and biological evaluation.
The molecular structure of 2-(5-Cyano-2-methoxyphenyl)propanoic acid consists of a benzene ring substituted at the 5-position with a cyano group (-CN) and at the 2-position with a methoxy group (-OCH₃). The presence of these functional groups not only influences its electronic properties but also opens up diverse synthetic pathways for derivative synthesis. The propanoic acid moiety at the 2-position provides an acidic character, making this compound potentially useful in reactions requiring carboxylic acid functionality, such as esterification or amidation.
In recent years, there has been growing interest in phenyl derivatives due to their broad spectrum of biological activities. The combination of electron-withdrawing cyano group and electron-donating methoxy group on the same aromatic ring creates a system with tunable reactivity and interaction potential with biological targets. This dual functionality has made 2-(5-Cyano-2-methoxyphenyl)propanoic acid a subject of interest for medicinal chemists exploring novel pharmacophores.
One of the most compelling aspects of 2-(5-Cyano-2-methoxyphenyl)propanoic acid is its potential as a building block for more complex molecules. The presence of both the cyano and methoxy groups allows for selective modifications at different positions, enabling chemists to tailor the compound's properties for specific applications. For instance, the cyano group can be reduced to an amine or converted into other functional groups, while the methoxy group can be replaced by other substituents through demethylation or etherification reactions.
Recent studies have begun to explore the biological activity of 2-(5-Cyano-2-methoxyphenyl)propanoic acid and its derivatives. Preliminary in vitro assays have suggested that certain phenyl derivatives exhibit promising effects in modulating enzyme activity and receptor binding. While comprehensive pharmacological data is still being gathered, these early findings highlight the compound's potential as a lead molecule in drug discovery efforts. Specifically, researchers have noted its interaction with enzymes involved in metabolic pathways and its ability to influence signaling cascades relevant to inflammatory responses.
The synthesis of 2-(5-Cyano-2-methoxyphenyl)propanoic acid represents another area of active investigation. Given its structural complexity, multiple synthetic routes have been explored to optimize yield and purity. Common strategies include palladium-catalyzed cross-coupling reactions to construct the phenyl ring system followed by functionalization at specific positions. Advances in green chemistry have also prompted investigations into more sustainable synthetic methods, such as solvent-free reactions or catalytic processes that minimize waste generation.
The role of computational chemistry in studying 2-(5-Cyano-2-methoxyphenyl)propanoic acid cannot be overstated. Molecular modeling techniques allow researchers to predict the compound's behavior in different environments, including its interactions with biological targets. These predictions can guide experimental design by identifying potential binding sites and optimizing conditions for further study. Additionally, computational methods help in understanding the compound's stability under various conditions, which is crucial for both storage and application purposes.
In conclusion, 2-(5-Cyano-2-methoxyphenyl)propanoic acid (CAS No. 1646352-52-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for diverse chemical modifications and biological evaluations, making it an attractive candidate for further exploration. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an important role in the development of novel therapeutic agents.
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